molecular formula C7H14ClNO3 B1404040 (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride CAS No. 1414960-62-5

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Cat. No. B1404040
M. Wt: 195.64 g/mol
InChI Key: UVWLDEJPOAOZOV-FYZOBXCZSA-N
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Description

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. They are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Specific physical and chemical properties of “®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride” are not provided in the retrieved sources.

Scientific Research Applications

Catalytic Abilities in Organic Synthesis

  • Catalysis in Asymmetric Reactions : A study by Hiraga et al. (2011) demonstrated that novel β-homoproline derivatives, which are structurally related to (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride, showed good catalytic ability in direct asymmetric aldol reactions. This suggests potential applications in asymmetric synthesis, crucial in pharmaceuticals and fine chemicals production (Hiraga, Widianti, Kunishi, & Abe, 2011).

Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrimidines and Pyrrolidinones : Research by Brown and Waring (1977) and Bouklah et al. (2012) respectively, indicates that derivatives of pyrrolidin-3-yloxy-acetic acid methyl ester are used in synthesizing complex heterocyclic compounds like pyrimidines and substituted pyrrolidinones. These compounds have applications in various fields including pharmaceuticals and agrochemicals (Brown & Waring, 1977); (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Contributions to Molecular Structure and Properties Studies

  • Molecular Structure Analysis : Studies like those conducted by Shen et al. (2012) involve analyzing the molecular structure and properties of related ester compounds. Such research aids in understanding molecular interactions and properties, which are vital for drug design and material science (Shen, Huang, Diao, & Lei, 2012).

Applications in Synthesis of Natural Products

  • Natural Product Synthesis : The synthesis of natural products, such as the amino acid (+)-morusimic acid B from Morus alba, as researched by Bouillon and Meyer (2007), often utilizes derivatives of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride. This highlights its role in the synthesis of biologically active natural compounds (Bouillon & Meyer, 2007).

Role in Developing Surfactants and Aggregation Properties

  • Surfactant Synthesis : Research by Bhadani et al. (2013) into the synthesis of ester-functionalized heterocyclic pyrrolidinium surfactants demonstrates another application. These surfactants, derived from compounds like (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride, are important in various industries including cosmetics and pharmaceuticals (Bhadani, Singh, Kamboj, & Chauhan, 2013).

Synthesis of Various Organic Compounds

  • Organic Compound Synthesis : The ability to synthesize a wide range of organic compounds, as indicated by the research of Prostakov et al. (1970), underlines the versatility of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride and its derivatives in organic chemistry. These compounds have potential uses in medicinal chemistry and material science (Prostakov, Pleshakov, Dorogov, & Zvolinskii, 1970).

properties

IUPAC Name

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLDEJPOAOZOV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

CAS RN

1414960-62-5
Record name Acetic acid, 2-[(3R)-3-pyrrolidinyloxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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